![molecular formula C9H7F2N B1447814 4,7-Difluoro-2-methyl-1H-indole CAS No. 1360887-10-0](/img/structure/B1447814.png)
4,7-Difluoro-2-methyl-1H-indole
Overview
Description
4,7-Difluoro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms at the 4 and 7 positions, along with a methyl group at the 2 position, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-2-methyl-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of 2-methylindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoro-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
4,7-Difluoro-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
- 4,7-Difluoro-1H-indole-2-carboxylic acid
- 4,7-Difluoro-3-methyl-1H-indole
- 2-Methyl-1H-indole
Comparison: 4,7-Difluoro-2-methyl-1H-indole is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. The presence of fluorine atoms can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Biological Activity
4,7-Difluoro-2-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of two fluorine atoms at the 4 and 7 positions and a methyl group at the 2 position. Its molecular formula is , with a molecular weight of approximately 167.15 g/mol. This compound exhibits a fused bicyclic structure consisting of a benzene ring and a pyrrole ring, typical for indole derivatives. The incorporation of fluorine atoms enhances its stability and biological activity, making it a subject of interest in medicinal chemistry and synthetic research .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance, its efficacy against breast cancer cells has been documented, where it demonstrated an ability to induce apoptosis (programmed cell death) through the activation of specific signaling pathways .
Case Study: Breast Cancer Cell Lines
- Cell Line: MCF-7 (human breast adenocarcinoma)
- IC50 Value: Approximately 15 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in certain models, potentially through interference with viral entry or replication processes .
Case Study: Viral Inhibition
- Virus Tested: Influenza A
- Inhibition Rate: Up to 70% at 10 µM concentration
- Mechanism: Potentially targets viral envelope proteins
Antimicrobial Effects
Additionally, this compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .
Case Study: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's binding affinity to these targets, which may include enzymes or receptors involved in cancer cell proliferation and viral replication .
Potential Molecular Targets
- Kinases: Involved in cell signaling pathways related to growth and survival.
- Viral Proteins: Targeting proteins essential for viral replication.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other indole derivatives to highlight its unique properties.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4,6-Difluoro-1H-indole | Fluorination at positions 4 and 6 | Different fluorination pattern affects reactivity |
4,7-Dichloro-1H-indole | Chlorine atoms at positions 4 and 7 | Potentially different biological activities |
4-Methyl-1H-indole | Methyl group at position 4 | Lacks fluorination; different stability profile |
5-Fluoro-2-methylindole | Fluorination at position 5 | Variations in biological activity compared to 4,7-difluoro variant |
The unique positioning of the fluorine atoms significantly enhances both the chemical stability and biological activity of this compound compared to its non-fluorinated or differently substituted counterparts .
Properties
IUPAC Name |
4,7-difluoro-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSPAGAKPSGDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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